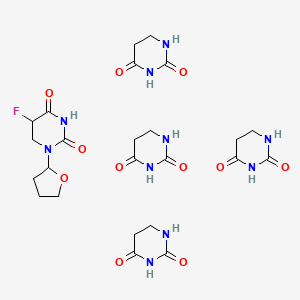
Tegafur-uracil mixt.; UFT; Uftoral; Ufur; Uracil-Futraful mixt.; Youfuding
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-200604, also known as UFT, is an oral antineoplastic agent developed by Bristol-Myers Squibb. It combines tegafur, a prodrug of 5-fluorouracil, and uracil in a 1:4 molar ratio. This combination enhances the efficacy of 5-fluorouracil by inhibiting its degradation, leading to increased plasma and tumor concentrations of the active drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BMS-200604 involves the combination of tegafur and uracil. Tegafur is synthesized through the reaction of 2,4-dihydroxy-5-fluoropyrimidine with 2-chloro-1,1,3,3-tetramethylurea under basic conditions. Uracil is commercially available and does not require further synthesis.
Industrial Production Methods: Industrial production of BMS-200604 involves the large-scale synthesis of tegafur followed by its combination with uracil. The reaction is carried out in a controlled environment to ensure the correct molar ratio and purity of the final product. The mixture is then formulated into oral dosage forms for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: BMS-200604 undergoes various chemical reactions, including:
Oxidation: Tegafur can be oxidized to 5-fluorouracil, which is the active form of the drug.
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions can occur at the uracil moiety, although these are not typically relevant to its pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: The major product is 5-fluorouracil.
Substitution: Substituted uracil derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
BMS-200604 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the pharmacokinetics and metabolism of 5-fluorouracil.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of colorectal cancer and other solid tumors.
Industry: Utilized in the development of new antineoplastic agents and combination therapies.
Mecanismo De Acción
BMS-200604 exerts its effects through the conversion of tegafur to 5-fluorouracil, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The presence of uracil enhances the stability and concentration of 5-fluorouracil in the plasma and tumor tissues .
Comparación Con Compuestos Similares
Capecitabine: Another prodrug of 5-fluorouracil, used in the treatment of various cancers.
Tegafur-uracil (UFT): Similar to BMS-200604 but with different formulations and dosing regimens.
S-1: A combination of tegafur, gimeracil, and oteracil, used in the treatment of gastric cancer.
Uniqueness: BMS-200604 is unique in its combination of tegafur and uracil, which enhances the efficacy and stability of 5-fluorouracil. This combination allows for oral administration, providing a convenient alternative to intravenous 5-fluorouracil with comparable efficacy and reduced toxicity .
Propiedades
Fórmula molecular |
C24H35FN10O11 |
|---|---|
Peso molecular |
658.6 g/mol |
Nombre IUPAC |
1,3-diazinane-2,4-dione;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3.4C4H6N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;4*7-3-1-2-5-4(8)6-3/h5-6H,1-4H2,(H,10,12,13);4*1-2H2,(H2,5,6,7,8) |
Clave InChI |
JNSYEKXULDWQCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)N2CC(C(=O)NC2=O)F.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


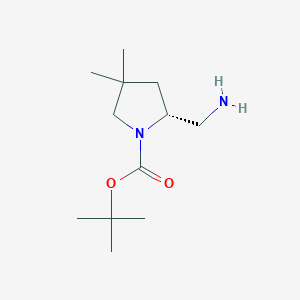
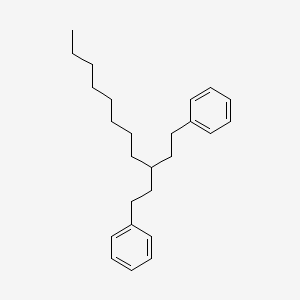
![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
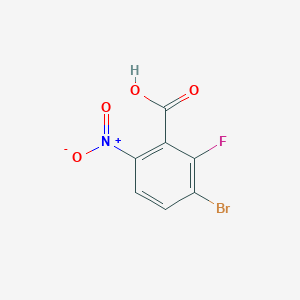
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
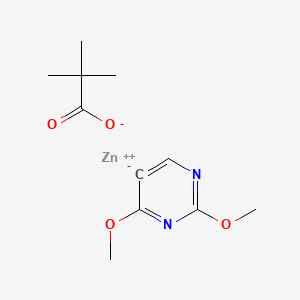
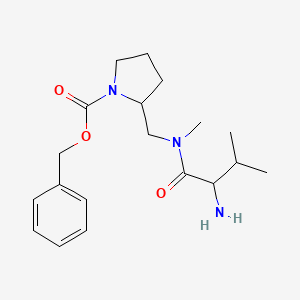
![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
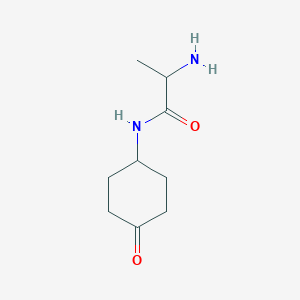
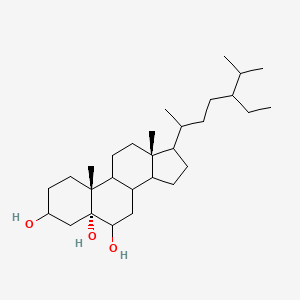
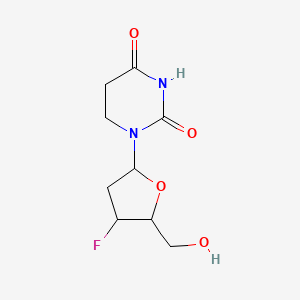
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
